Cas no 1449-91-8 (2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane,4-methyl-)
1449-91-8 structure
Product Name:2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane,4-methyl-
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane,4-methyl- Propriedades químicas e físicas
Nomes e Identificadores
-
- 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane,4-methyl-
- 4-methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane
- Ethylidynetris(methyleneoxy)phosphine
- 1,3-Propanediol, 2-(hydroxymethyl)-2-methyl-, cyclic phosphite (1:1)
- 2-(Hydroxymethyl)-2-methyl-1,3-propanediol, cyclicphosphite (1:1)
- 2,6,7-Trioxa-1-phosphabicyclo(2.2.2)octane, 4-methyl-
- Trimethylolethane cyclic phosphite
- 4-Methyl-1-phospha-2,6,7-trioxabicyclo[2.2.2]octane
- 4-Methyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane
- 1, 2-(hydroxymethyl)-2-methyl-, cyclic phosphite (1:1)
- 4-Methyl-2,6,7-trioxa-1-phosphabicyclo [2.2.2] octane
- 1, 3-Propanediol, 2-(hydroxymethyl)-2-methyl-, cyclic phosphite (1:1)
- NSC58579
- NSC-58579
- NSC 58579
- {2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane,} 4-methyl-
- SCHEMBL5875753
- 1449-91-8
- BRN 0970028
- DTXSID10162840
- OMAIORNZIIDXOB-UHFFFAOYSA-N
- LU8YV7C6MR
- 4-Methyl-2,6, {7-trioxa-1-phosphabicyclo[2.2.2]octane}
- 4-Methyl-2,6,7-trioxa-1-phospha-bicyclo[2.2.2]octane
- 4-Methyl-2,7-trioxa-1-phosphabicyclo[2.2.2]octane
- WLN: T66 A B AO EOPOTJ C1
- 2,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-methyl-
- 2-(Hydroxymethyl)-2-methyl-1, cyclicphosphite (1:1)
-
- Inchi: 1S/C5H9O3P/c1-5-2-6-9(7-3-5)8-4-5/h2-4H2,1H3
- Chave InChI: OMAIORNZIIDXOB-UHFFFAOYSA-N
- SMILES: P12OCC(C)(CO1)CO2
Propriedades Computadas
- Massa Exacta: 148.02897
- Massa monoisotópica: 148.02893114g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 9
- Contagem de Ligações Rotativas: 0
- Complexidade: 106
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 0.3
- Superfície polar topológica: 27.7Ų
Propriedades Experimentais
- PSA: 27.69
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane,4-methyl- Literatura Relacionada
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
1449-91-8 (2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane,4-methyl-) Produtos relacionados
- 14540-52-4(1-Propanol,2,2-dimethyl-, phosphite (3:1) (8CI,9CI))
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornecedores recomendados
Beyond Pharmaceutical Co., Ltd
Membro Ouro
CN Fornecedor
Reagente
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente
Jinan Hanyu Chemical Co.,Ltd.
Membro Ouro
CN Fornecedor
A granel
Essenoi Fine Chemical Co., Limited
Membro Ouro
CN Fornecedor
Reagente
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro Ouro
CN Fornecedor
Reagente